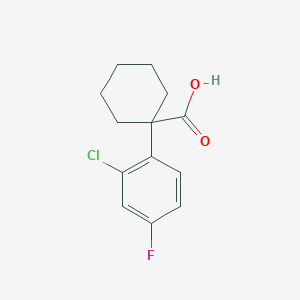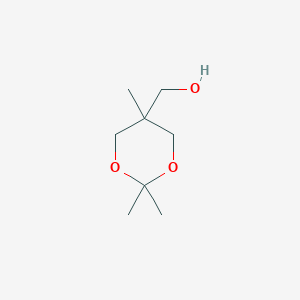
5-羟甲基-2,2,5-三甲基-1,3-二噁烷
描述
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane (5-HM-TMD) is an organic compound that has been used in a variety of scientific applications, including laboratory experiments and research. 5-HM-TMD is a derivative of the widely used 2,2,5-trimethyl-1,3-dioxane (TMD). It is a highly versatile compound that can be used in a variety of ways, and its unique properties make it an ideal choice for many scientific experiments.
科学研究应用
纳米复合材料中的合成和应用
一项研究讨论了通过氢化硅烷反应合成八(3-羟丙基二甲基甲硅氧基)八甲基倍半硅氧烷 (OHPS) 及其衍生物八(3-甲基丙烯酰氧基二甲基甲硅氧基)八甲基倍半硅氧烷 (OMPS)。OMPS 作为紫外/可见光固化有机/无机纳米复合材料的前驱体,说明了相关化合物在纳米复合材料开发中的应用潜力 (张和莱恩,2000).
转化为有价值的化学中间体
另一项研究展示了使用商业可行工艺将高果糖玉米糖浆 (HFCS) 转化为 5-羟甲基糠醛 (HMF) 的过程,HMF 是各种化学中间体的先驱。这展示了类似化合物在从可再生资源中生产化学中间体中的作用 (郑等人,2013).
金属离子相互作用研究
在各种金属离子存在下,研究 5-羧基-和 5-羟基-1,3-二噁烷的构象行为,阐明了二噁烷衍生物与金属离子之间的相互作用,这对于理解其在催化和材料科学中的潜在应用至关重要 (Vázquez-Hernández 等,2004).
聚合物合成
一项关于由 2-乙基-2-羟甲基三亚甲基碳酸酯合成聚(2-乙基-2-羟甲基三亚甲基碳酸酯)的研究,突出了二噁烷衍生物在聚合物科学中的潜力,特别是在为工业和医疗应用创造具有特定性能的聚合物方面 (Kühling 等,1991).
催化和生物燃料生产
关于从果糖合成 HMF 及其转化为燃料前体的研究,强调了二噁烷衍生物在催化和生物燃料生产中的重要性。这些研究说明了催化剂在促进生物质衍生中间体转化为有价值的化学品和燃料中的作用 (Aellig 和赫尔曼斯,2012; Seemala 等,2017).
属性
IUPAC Name |
(2,2,5-trimethyl-1,3-dioxan-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-7(2)10-5-8(3,4-9)6-11-7/h9H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBENEXSAQJBPKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)(C)CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327377 | |
| Record name | 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
CAS RN |
3663-46-5 | |
| Record name | 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[3-(4-pyridyl)-1H-1,2,4-triazol-5-yl]pyridinium-1-olate](/img/structure/B1596947.png)

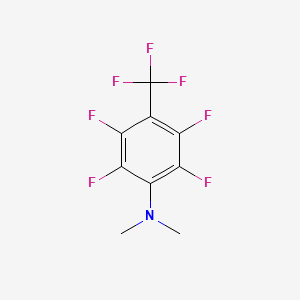
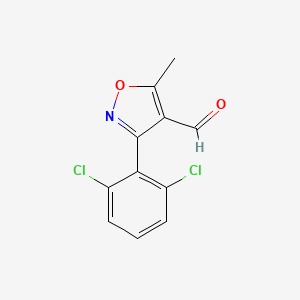
![3-[(2-chloroacetyl)amino]propanoic Acid](/img/structure/B1596957.png)
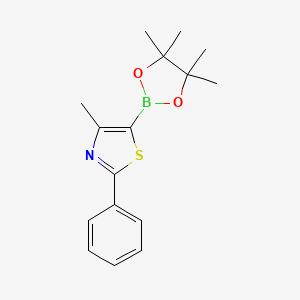
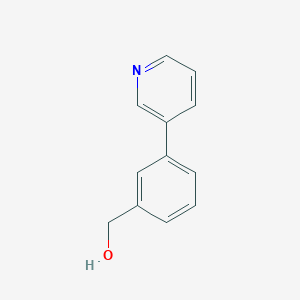
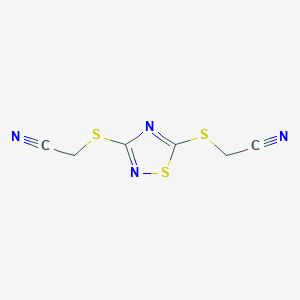
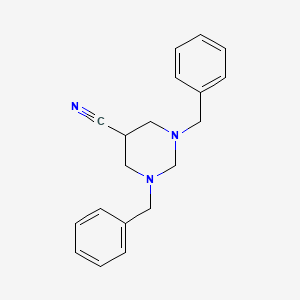
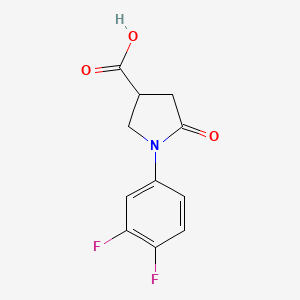
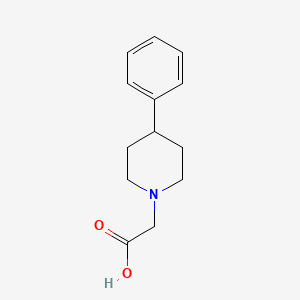
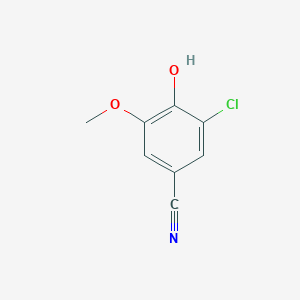
![1-(4-(6-Methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrrole-2,5-dione](/img/structure/B1596967.png)
